molecular formula C17H14N2O5 B4151391 8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4151391
M. Wt: 326.30 g/mol
InChI Key: FXQQQZMMFODNLH-UHFFFAOYSA-N
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Description

8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex organic compound characterized by its unique structural framework. This compound features a quinoline core fused with a dioxolo ring and substituted with a nitrophenyl group. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It finds applications in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The dioxolo ring and nitrophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Actinodaphnine: An organic heteropentacyclic compound with a similar dioxolo-quinoline structure.

    Pinacol Boronic Esters: Compounds with boronic ester groups that undergo similar types of chemical reactions.

Uniqueness

8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one stands out due to its unique combination of structural features, including the nitrophenyl group and the dioxolo ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(4-methyl-3-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-9-2-3-10(4-14(9)19(21)22)11-6-17(20)18-13-7-16-15(5-12(11)13)23-8-24-16/h2-5,7,11H,6,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQQQZMMFODNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
8-(4-methyl-3-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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